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molecular formula C8H4BrF3O2 B183649 2-Bromo-3-(trifluoromethyl)benzoic acid CAS No. 177420-63-2

2-Bromo-3-(trifluoromethyl)benzoic acid

Cat. No. B183649
M. Wt: 269.01 g/mol
InChI Key: FIMDBAHLQCCYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183272B2

Procedure details

A mixture solution of 2-bromo-3-(trifluoromethyl)benzoic acid (2.50 g, 9.29 mmol), N, O-dimethylhydroxylamine hydrochloride (1.18 g, 12.1 mmol), N-methylmorpholine (2.1 mL, 18.6 mmol), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (3.78 g, 12.1 mmol) in acetonitrile (45 mL) was stirred at room temperature for 18 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was added with 1 N aqueous hydrochloride solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was dissolved in tetrahydrofuran (90 mL), added with a solution (0.93 M) of methyl magnesium bromide in tetrahydrofuran (13.0 mL, 12.1 mmol) at −20° C., and stirred at room temperature for 18 hours. The reaction solution was poured over 1 N aqueous hydrochloride solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a colorless oily substance (1.27 g, yield 44%).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:15]N1CCOCC1.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1.C[Mg]Br.O1CCCC1.Cl>C(#N)C>[Br:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[O:6])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C(F)(F)F
Name
O-dimethylhydroxylamine hydrochloride
Quantity
1.18 g
Type
reactant
Smiles
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
3.78 g
Type
reactant
Smiles
[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
13 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was added with 1 N aqueous hydrochloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (90 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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